molecular formula C9H4BrClO2 B1273745 5-Bromobenzo[b]furan-2-carbonyl chloride CAS No. 62878-96-0

5-Bromobenzo[b]furan-2-carbonyl chloride

Cat. No.: B1273745
CAS No.: 62878-96-0
M. Wt: 259.48 g/mol
InChI Key: FGPAEHRRVKLUHA-UHFFFAOYSA-N
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Description

5-Bromobenzo[b]furan-2-carbonyl chloride is an organic compound with the molecular formula C9H4BrClO2 and a molecular weight of 259.48 g/mol . It is a derivative of benzofuran, featuring a bromine atom at the 5-position and a carbonyl chloride group at the 2-position of the benzofuran ring. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[b]furan-2-carbonyl chloride typically involves the bromination of benzo[b]furan followed by the introduction of a carbonyl chloride group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[b]furan-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The bromine atom can be oxidized to form more reactive intermediates.

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Aldehydes and Alcohols: Formed from reduction reactions.

    Reactive Intermediates: Formed from oxidation reactions.

Scientific Research Applications

5-Bromobenzo[b]furan-2-carbonyl chloride has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive molecules.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Research: Used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 5-Bromobenzo[b]furan-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in the design of enzyme inhibitors and receptor ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromobenzo[b]furan-2-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group on the benzofuran ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research applications .

Properties

IUPAC Name

5-bromo-1-benzofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPAEHRRVKLUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383754
Record name 5-bromobenzo[b]furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62878-96-0
Record name 5-bromobenzo[b]furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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